molecular formula C12H15NO2 B2388091 2-Methoxy-4-pyrrolidin-1-yl-benzaldehyde CAS No. 96649-00-2

2-Methoxy-4-pyrrolidin-1-yl-benzaldehyde

Cat. No.: B2388091
CAS No.: 96649-00-2
M. Wt: 205.257
InChI Key: FKOMMOONHLWVTE-UHFFFAOYSA-N
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Description

2-Methoxy-4-pyrrolidin-1-yl-benzaldehyde is a substituted benzaldehyde derivative featuring a methoxy group at the 2-position and a pyrrolidin-1-yl group at the 4-position of the aromatic ring. The aldehyde functional group provides reactivity for condensation reactions, while the electron-donating methoxy and pyrrolidine substituents influence electronic and steric properties, modulating solubility and crystallinity. Despite its utility, detailed crystallographic or comparative studies of this specific compound are sparse in the literature.

Properties

IUPAC Name

2-methoxy-4-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12-8-11(5-4-10(12)9-14)13-6-2-3-7-13/h4-5,8-9H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOMMOONHLWVTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701332211
Record name 2-methoxy-4-pyrrolidin-1-ylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804629
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

96649-00-2
Record name 2-methoxy-4-pyrrolidin-1-ylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-pyrrolidin-1-yl-benzaldehyde can be achieved through a multi-step process. One common method involves the reaction of 1,4-dibromobutane with aniline in the presence of sodium sulfate to form N-phenylpyrrolidine. This intermediate is then reacted with dimethylformamide and phosphorus oxychloride to achieve formylation, resulting in the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-pyrrolidin-1-yl-benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and pyrrolidinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

Major Products Formed

    Oxidation: 2-Methoxy-4-pyrrolidin-1-yl-benzoic acid.

    Reduction: 2-Methoxy-4-pyrrolidin-1-yl-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis
2-Methoxy-4-pyrrolidin-1-yl-benzaldehyde serves as a crucial intermediate in the synthesis of drugs targeting neurological disorders. Its unique structural properties allow it to participate in complex chemical reactions that are essential for developing new therapeutic agents. For instance, it has been involved in synthesizing thiosemicarbazones that exhibit significant inhibitory activity against dihydrofolate reductase (DHFR), an important enzyme in cancer and antimicrobial therapies .

Case Study: Thiosemicarbazone Derivatives
A study synthesized a series of 4-pyrrolidine-based thiosemicarbazones from 4-pyrrolidinyl-benzaldehyde and thiosemicarbazide, which were evaluated for their DHFR inhibitory activity. The compounds demonstrated IC50 values ranging from 12.37 μM to 54.10 μM, indicating promising potential for further development into anticancer agents .

Organic Synthesis

Facilitating Complex Molecule Creation
In organic chemistry, this compound is utilized for creating complex molecules through various synthetic pathways. Its ability to act as a versatile building block allows researchers to explore new chemical reactions and develop novel compounds.

Data Table: Synthetic Pathways Using this compound

Reaction TypeDescriptionReference
Aldol CondensationFormation of β-hydroxy aldehydes
Mannich ReactionSynthesis of β-amino carbonyl compounds
Cyclization ReactionsCreation of heterocyclic compounds

Flavor and Fragrance Industry

Aromas and Flavors Formulation
The compound is also employed in the flavor and fragrance industry to formulate specific aromas and enhance flavors in food products and cosmetics. Its unique chemical structure contributes to the sensory properties desired in these applications.

Material Science

Enhancing Polymer Properties
In material science, this compound is incorporated into polymer formulations. It improves properties such as flexibility and durability, making it suitable for coatings and adhesives used in various industrial applications .

Biochemical Research

Studying Enzyme Interactions
Researchers utilize this compound to investigate enzyme interactions and metabolic pathways. This application provides insights into biological processes that can lead to identifying new therapeutic targets.

Example: Enzyme Interaction Studies
Studies have shown that derivatives of this compound can interact with various enzymes, offering potential pathways for drug development targeting specific biological mechanisms .

Mechanism of Action

The mechanism of action of 2-Methoxy-4-pyrrolidin-1-yl-benzaldehyde involves its interaction with specific molecular targets. The pyrrolidinyl group can enhance binding affinity to certain proteins, while the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules. This compound can modulate various biochemical pathways, depending on its specific interactions .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

To contextualize 2-methoxy-4-pyrrolidin-1-yl-benzaldehyde, we compare it with structurally related benzaldehyde derivatives (Table 1).

Table 1: Structural and Electronic Comparison of Analogous Compounds

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference Example
This compound 2-OCH₃, 4-pyrrolidinyl 219.27 Electron-rich aromatic system; potential for hydrogen bonding via aldehyde N/A
4-Methoxybenzaldehyde 4-OCH₃ 136.15 Planar structure; high symmetry; limited steric hindrance Common reference
Methyl 2-benzyl-5-[...]-carboxylate Complex pyrrolidine-azetidine 603.66 Twisted pyrrolidine ring; hydrogen-bonded dimerization
4-Dimethylaminobenzaldehyde 4-N(CH₃)₂ 149.19 Strong electron-donating group; enhances aldehyde reactivity Literature

Key Observations:

  • Substituent Effects: The 4-pyrrolidinyl group in the target compound introduces significant steric bulk compared to smaller substituents (e.g., 4-OCH₃ or 4-N(CH₃)₂). This reduces molecular symmetry and may hinder crystallization, as seen in analogs like Methyl 2-benzyl-5-[...]-carboxylate, where puckered pyrrolidine rings adopt non-planar conformations .

Substituent Effects on Physicochemical Properties

Solubility and Reactivity:

  • Methoxy Groups: The 2-OCH₃ substituent increases lipophilicity compared to unsubstituted benzaldehydes but may enhance solubility in polar aprotic solvents via weak dipole interactions.
  • Pyrrolidinyl Groups: The 4-pyrrolidinyl moiety introduces basicity (pKa ~11 for pyrrolidine), enabling pH-dependent solubility shifts. This contrasts with 4-dimethylaminobenzaldehyde, where the stronger base (pKa ~10.7 for dimethylamine) enhances aqueous solubility at acidic pH.

Crystallographic Behavior:

  • Analogs with bulky substituents (e.g., Methyl 2-benzyl-5-[...]-carboxylate) exhibit complex crystal packing dominated by weak C–H⋯O and N–H⋯O interactions . Similar behavior is anticipated for the target compound, though its aldehyde group may favor intermolecular hydrogen bonding.

Crystallographic and Conformational Analysis

Methodology:

  • Ring Puckering: The pyrrolidine ring’s conformation can be analyzed using Cremer-Pople parameters (e.g., puckering amplitude q and phase angle φ), which quantify deviations from planarity . For example, in Methyl 2-benzyl-5-[...]-carboxylate, the pyrrolidine ring adopts a twisted conformation (q ≈ 0.5 Å, φ ≈ 180°), stabilizing crystal packing .
  • Software Tools: Programs like SHELXL (used for refining small-molecule structures) and SHELXPRO (for macromolecular interfaces) enable precise determination of bond lengths and angles .

Hypothetical Crystal Structure of this compound:

  • Predicted Space Group: Likely monoclinic (e.g., P2₁/c) due to moderate symmetry.
  • Hydrogen Bonding: Aldehyde O–H⋯N(pyrrolidine) interactions may form dimers, analogous to C–H⋯O networks in related compounds .

Biological Activity

2-Methoxy-4-pyrrolidin-1-yl-benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a methoxy group and a pyrrolidine moiety attached to a benzaldehyde. This structural arrangement is significant for its interaction with biological targets, particularly in cancer therapy and antimicrobial applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Mechanism of Action : The compound has shown promise as an inhibitor of aldehyde dehydrogenases (ALDHs), which are often overexpressed in various cancers. Inhibition of ALDHs can lead to increased sensitivity of cancer cells to chemotherapy agents .
    • Case Studies : In studies involving prostate cancer cell lines, this compound demonstrated significant cytotoxic effects, with IC50 values indicating potency comparable to established chemotherapeutic agents .
  • Antimicrobial Activity
    • Spectrum of Activity : The compound exhibited antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies reported minimal inhibitory concentrations (MICs) that suggest effective inhibition of bacterial growth .
    • Research Findings : A study highlighted the compound's effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL, indicating strong antibacterial potential .
  • Neuroprotective Effects
    • Emerging research suggests that compounds with similar structures may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by modulating pathways involved in neuronal survival .

Table 1: Biological Activity Summary of this compound

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerProstate Cancer CellsIC50 < 10 μM
AntibacterialStaphylococcus aureusMIC = 0.0039 mg/mL
AntibacterialEscherichia coliMIC = 0.025 mg/mL
NeuroprotectiveNeuronal Cell LinesNot specified

Research Findings

Recent studies have explored the synthesis and evaluation of various analogues of benzaldehyde derivatives, including those with pyrrolidine substitutions. These studies indicate that structural modifications can significantly enhance biological activity:

  • Inhibition Studies : Compounds similar to this compound were tested for their ability to inhibit ALDH isoforms, revealing that certain substitutions can improve selectivity and potency against specific cancer cell lines .
  • Molecular Docking Studies : Computational analyses have provided insights into the binding interactions between the compound and its biological targets, supporting the observed biological activities through favorable binding affinities .

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